molecular formula C10H15NO3 B13809908 propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B13809908
M. Wt: 197.23 g/mol
InChI Key: REXSPVBUKGTQIS-WPRPVWTQSA-N
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Description

Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chiral compound with a unique structure that includes a cyano group, a hydroxyl group, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a suitable cyclopentane derivative with a cyanide source and a hydroxylating agent. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a sustainable and scalable method for production .

Chemical Reactions Analysis

Types of Reactions

Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine followed by nucleophiles such as sodium azide (NaN3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Phenyl-2-hydroxycyclopentane-1-carboxylate: Similar structure but with a phenyl group instead of a cyano group.

    (1R,2R)-2-Amino-2-hydroxycyclopentane-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-6-14-9(12)8-4-3-5-10(8,13)7-11/h8,13H,2-6H2,1H3/t8-,10-/m0/s1

InChI Key

REXSPVBUKGTQIS-WPRPVWTQSA-N

Isomeric SMILES

CCCOC(=O)[C@@H]1CCC[C@@]1(C#N)O

Canonical SMILES

CCCOC(=O)C1CCCC1(C#N)O

Origin of Product

United States

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